molecular formula C7H8Br2 B1348793 7,7-Dibromobicyclo[4.1.0]hept-3-ene CAS No. 6802-78-4

7,7-Dibromobicyclo[4.1.0]hept-3-ene

Cat. No.: B1348793
CAS No.: 6802-78-4
M. Wt: 251.95 g/mol
InChI Key: AWKRIXVNHXXYBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Dibromobicyclo[4.1.0]hept-3-ene is an organic compound with the molecular formula C7H8Br2. It is a bicyclic compound featuring two bromine atoms attached to the same carbon atom within a seven-membered ring structure. This compound is of interest due to its unique structural properties and reactivity, making it a valuable subject in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dibromobicyclo[4.1.0]hept-3-ene typically involves the bromination of bicyclo[4.1.0]hept-3-ene. One common method includes the addition of bromine to bicyclo[4.1.0]hept-3-ene in an inert solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound is generally produced in research laboratories for experimental purposes. The scalability of the synthesis process would depend on the availability of starting materials and the efficiency of the bromination reaction.

Chemical Reactions Analysis

Types of Reactions: 7,7-Dibromobicyclo[4.1.0]hept-3-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or alkoxides.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form bicyclo[4.1.0]hept-3-ene derivatives.

    Addition Reactions: The double bond in the bicyclic structure can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in polar solvents like ethanol or water, using reagents such as sodium hydroxide or ammonia.

    Elimination Reactions: Often performed in the presence of strong bases like potassium tert-butoxide in anhydrous conditions.

    Addition Reactions: Conducted using halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) in non-polar solvents like carbon tetrachloride.

Major Products Formed:

    Substitution Reactions: Formation of hydroxylated, aminated, or alkoxylated derivatives.

    Elimination Reactions: Formation of unsaturated bicyclic compounds.

    Addition Reactions: Formation of dihalogenated or halohydrin derivatives.

Scientific Research Applications

7,7-Dibromobicyclo[4.1.0]hept-3-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules. It can serve as a model compound for understanding the behavior of brominated organic molecules in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the design of brominated pharmaceuticals with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes. Its reactivity and structural properties make it a candidate for various industrial applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 7,7-Dibromobicyclo[4.1.0]hept-3-ene involves its reactivity towards nucleophiles and electrophiles. The presence of bromine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles attack the carbon-bromine bonds, leading to the formation of new compounds. Additionally, the double bond in the bicyclic structure can participate in electrophilic addition reactions, where electrophiles add to the carbon-carbon double bond, resulting in the formation of addition products.

Comparison with Similar Compounds

    7,7-Dichlorobicyclo[4.1.0]hept-3-ene: Similar structure but with chlorine atoms instead of bromine.

    7,7-Diiodobicyclo[4.1.0]hept-3-ene: Similar structure but with iodine atoms instead of bromine.

    Bicyclo[4.1.0]hept-3-ene: The parent compound without halogen substituents.

Uniqueness: 7,7-Dibromobicyclo[4.1.0]hept-3-ene is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro and iodo analogs. Bromine atoms are larger and more polarizable than chlorine atoms, leading to different reactivity patterns and potential applications. Additionally, the compound’s bicyclic structure provides a rigid framework that influences its chemical behavior and interactions with other molecules.

Properties

IUPAC Name

7,7-dibromobicyclo[4.1.0]hept-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Br2/c8-7(9)5-3-1-2-4-6(5)7/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKRIXVNHXXYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C2(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340131
Record name 7,7-Dibromo-bicyclo[4.1.0]hept-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6802-78-4
Record name Bicyclo[4.1.0]hept-3-ene, 7,7-dibromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6802-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,7-Dibromo-bicyclo[4.1.0]hept-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,7-Dibromobicyclo[4.1.0]hept-3-ene
Reactant of Route 2
7,7-Dibromobicyclo[4.1.0]hept-3-ene
Reactant of Route 3
7,7-Dibromobicyclo[4.1.0]hept-3-ene
Reactant of Route 4
7,7-Dibromobicyclo[4.1.0]hept-3-ene
Reactant of Route 5
7,7-Dibromobicyclo[4.1.0]hept-3-ene
Reactant of Route 6
7,7-Dibromobicyclo[4.1.0]hept-3-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.